molecular formula C15H17F3O4S B12636593 (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate

(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate

Cat. No.: B12636593
M. Wt: 350.4 g/mol
InChI Key: WZIPHPMZEDEFAI-UHFFFAOYSA-N
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Description

(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxecin ring system substituted with a trifluoromethanesulfonate group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the benzoxecin ring, followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s properties make it useful in material science, particularly in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzoxecin ring system may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) methanesulfonate
  • (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) ethanesulfonate

Uniqueness

Compared to similar compounds, (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c1-11-4-2-3-5-12-10-13(6-7-14(12)21-9-8-11)22-23(19,20)15(16,17)18/h4,6-7,10H,2-3,5,8-9H2,1H3

InChI Key

WZIPHPMZEDEFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

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